Home > Products > Screening Compounds P108554 > 5-Isopropyl-2-phenylpyridine
5-Isopropyl-2-phenylpyridine - 85391-13-5

5-Isopropyl-2-phenylpyridine

Catalog Number: EVT-8854925
CAS Number: 85391-13-5
Molecular Formula: C14H15N
Molecular Weight: 197.27 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

5-Isopropyl-2-phenylpyridine is an organic compound characterized by a pyridine ring substituted with an isopropyl group and a phenyl group. This compound belongs to the class of phenylpyridine derivatives, which are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science. The presence of the isopropyl and phenyl groups enhances the compound's lipophilicity and potential reactivity, making it a subject of interest in synthetic organic chemistry.

Source and Classification

5-Isopropyl-2-phenylpyridine can be synthesized through various methods, including cross-coupling reactions and nucleophilic substitutions. It is classified under heterocyclic compounds due to the presence of the nitrogen atom in the pyridine ring. This classification is significant as it influences the compound's chemical properties and reactivity patterns.

Synthesis Analysis

Methods

The synthesis of 5-isopropyl-2-phenylpyridine can be achieved through several synthetic routes:

  1. Suzuki Coupling Reaction: This method involves the coupling of a boronic acid with a halogenated pyridine derivative. For instance, starting from 2-bromo-5-isopropylpyridine and phenylboronic acid, the reaction can be catalyzed by palladium complexes under basic conditions to yield 5-isopropyl-2-phenylpyridine.
  2. Nucleophilic Substitution: Another approach includes the nucleophilic substitution of an appropriate leaving group on a pyridine derivative with an isopropyl halide, followed by further functionalization to introduce the phenyl group.
  3. Amidation Reactions: Recent studies have shown that amidation reactions can also be utilized to synthesize derivatives of phenylpyridines, which may include 5-isopropyl-2-phenylpyridine as a target compound .

Technical Details

The synthesis typically requires careful control of reaction conditions, including temperature, solvent choice, and catalyst selection. High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are commonly employed to confirm the structure of synthesized compounds.

Molecular Structure Analysis

Structure

The molecular structure of 5-isopropyl-2-phenylpyridine features:

  • A pyridine ring, which provides basicity due to the nitrogen atom.
  • An isopropyl group at the 5-position, contributing to steric hindrance and lipophilicity.
  • A phenyl group at the 2-position, which can participate in π-stacking interactions.

Data

The molecular formula for 5-isopropyl-2-phenylpyridine is C15H17NC_{15}H_{17}N, with a molecular weight of approximately 229.31 g/mol. The compound exhibits distinct NMR peaks corresponding to its aromatic protons and aliphatic protons from the isopropyl group.

Chemical Reactions Analysis

Reactions

5-Isopropyl-2-phenylpyridine can undergo several chemical reactions:

  1. Electrophilic Aromatic Substitution: The aromatic nature of both the phenyl and pyridine rings allows for electrophilic substitution reactions, leading to further functionalization.
  2. Oxidation Reactions: The isopropyl group can be oxidized to form ketones or alcohols under specific conditions.
  3. Cross-Coupling Reactions: The compound can serve as a substrate in further cross-coupling reactions with various electrophiles, expanding its utility in synthetic applications .

Technical Details

Reactions are typically conducted under controlled atmospheres (e.g., inert gases) and monitored using chromatographic techniques to ensure purity and yield.

Mechanism of Action

Process

The mechanism of action for compounds like 5-isopropyl-2-phenylpyridine often involves:

  1. Binding Interactions: The nitrogen atom in the pyridine ring can interact with biological targets such as enzymes or receptors.
  2. Hydrophobic Interactions: The hydrophobic isopropyl and phenyl groups enhance binding affinity through hydrophobic interactions.
  3. Electron Donation: The nitrogen atom may act as an electron donor in coordination complexes, influencing catalytic activity or biological responses .

Data

Studies indicate that derivatives of phenylpyridines exhibit varied biological activities, including anti-inflammatory and antimicrobial properties.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a colorless to pale yellow liquid or solid.
  • Melting Point: Approximately ranges between 50 °C to 60 °C depending on purity.
  • Boiling Point: Estimated around 240 °C under standard atmospheric conditions.

Chemical Properties

  • Solubility: Soluble in organic solvents such as ethanol and dichloromethane but insoluble in water.
  • Stability: Generally stable under normal conditions but sensitive to strong oxidizing agents.

Relevant analyses often include spectral data from NMR and mass spectrometry to confirm identity and purity .

Applications

Scientific Uses

5-Isopropyl-2-phenylpyridine has potential applications in:

  1. Medicinal Chemistry: As a scaffold for developing new pharmaceuticals targeting various diseases due to its biological activity profile.
  2. Material Science: Utilized in synthesizing advanced materials such as organic light-emitting diodes (OLEDs) due to its electronic properties.
  3. Agricultural Chemistry: Studied for potential use as insecticides or fungicides based on its structural analogs .
Synthetic Methodologies for 5-Isopropyl-2-phenylpyridine Derivatives

Transition Metal-Catalyzed Cross-Coupling Strategies

Transition metal-catalyzed cross-coupling reactions constitute the most extensively developed methodology for constructing the 2-phenylpyridine core of 5-isopropyl-2-phenylpyridine derivatives. These reactions typically involve coupling halogenated pyridine precursors with phenylboronic acids or other organometallic reagents under palladium or nickel catalysis. The Suzuki-Miyaura reaction stands out due to its exceptional functional group tolerance, commercial availability of boronic acid reagents, and operational simplicity [1] [7]. A representative synthesis involves the coupling of 5-isopropyl-2-bromopyridine with phenylboronic acid catalyzed by palladium complexes. Key to achieving high yields in these transformations is the judicious selection of ligands and reaction conditions. Bulky, electron-rich phosphine ligands such as tricyclohexylphosphine (PCy₃) or SPhos effectively stabilize the active palladium(0) species, suppress undesired β-hydride elimination, and facilitate the oxidative addition step with less reactive aryl chlorides [5] [8].

Recent methodological advances focus on improving sustainability and step economy. Electrochemical palladium-catalyzed arylation represents a significant innovation, utilizing electric current instead of chemical oxidants to regenerate the active palladium catalyst. This approach demonstrates particular utility for the ortho-arylation of 2-phenylpyridine derivatives under mild conditions, achieving yields up to 75% while eliminating the need for expensive or hazardous oxidants like silver salts [1]. The Hiyama coupling offers a complementary approach using organosilicon reagents as nucleophilic partners. This method benefits from the low toxicity and high stability of organosilanes. For instance, coupling of 5-isopropyl-2-chloropyridine with phenyltrimethoxysilane using palladium acetate (Pd(OAc)₂) and tetrabutylammonium fluoride (TBAF) as an activator proceeds efficiently under mild conditions to afford the biaryl linkage [8].

Table 1: Palladium-Catalyzed Cross-Coupling Strategies for 2-Phenylpyridine Synthesis

Coupling TypePyridine ElectrophilePhenyl DonorCatalyst SystemKey ConditionsYield Range
Suzuki-Miyaura5-Isopropyl-2-bromopyridinePhenylboronic acidPd(OAc)₂/XPhosK₂CO₃, dioxane/H₂O, 80°C70-95%
Electrochemical2-Phenylpyridine (for ortho-functionalization)Arenediazonium saltPd(OAc)₂nBu₄NF, K₂HPO₄, constant current~75%
Hiyama5-Isopropyl-2-chloropyridinePhenyltrimethoxysilanePd(OAc)₂/DABCOTBAF, dioxane, 80°C85-98%

Nickel catalysis has emerged as a cost-effective alternative, particularly for coupling secondary alkyl halides or less-activated aryl chlorides. Nickel complexes exhibit distinct mechanistic pathways involving radical intermediates, enabling couplings that are challenging for palladium catalysts. Nickel(II) chloride with bipyridine ligands facilitates the coupling of 2-chloro-5-isopropylpyridine with phenylmagnesium bromide or phenylzinc chloride, offering a practical route to the target scaffold [5] [9]. The choice between palladium and nickel catalysts often involves balancing cost considerations against functional group compatibility and stereochemical requirements.

Directed C–H Functionalization Approaches

Directed C–H functionalization strategies provide a powerful alternative to traditional cross-coupling by enabling direct conversion of specific C–H bonds into C–C bonds, thereby avoiding pre-functionalization steps. The pyridine nitrogen in 2-phenylpyridine derivatives acts as a highly effective directing group for regioselective ortho-functionalization on the phenyl ring. Palladium-catalyzed C–H activation typically proceeds via formation of a stable, often isolable, cyclopalladated intermediate. This five- or six-membered palladacycle positions the metal in proximity to the ortho C–H bond, enabling selective activation [1] [6] [9].

A significant advancement involves the palladium(II)-catalyzed arylation of 2-phenylpyridine derivatives using aryl halides or pseudohalides as coupling partners. This transformation employs catalytic Pd(OAc)₂, often combined with silver(I) or copper(II) salts as oxidants to regenerate the active Pd(II) species after reductive elimination. For instance, treatment of 2-phenylpyridine with 1-iodo-3-isopropylbenzene under optimized conditions (Pd(OAc)₂, AgOAc, pivalic acid in DMA at 120°C) affords the 5-isopropyl-2-(ortho-substituted phenyl)pyridine derivative with high regiocontrol [1] [9]. The mechanism involves sequential C–H palladation to form the cyclometalated intermediate, oxidative addition of the aryl halide to generate a Pd(IV) species, and reductive elimination to form the new C–C bond. This approach demonstrates excellent compatibility with the isopropyl substituent.

Rollover cyclometalation represents a sophisticated strategy for functionalizing positions typically inaccessible via classical directed ortho-metalation. This process occurs when a bidentate heterocyclic ligand undergoes partial decoordination followed by internal rotation, enabling activation of a remote C–H bond. Applied to 2-phenylpyridine derivatives, this strategy could theoretically allow selective functionalization at the pyridine 5-position. The process is initiated by weakening one metal-nitrogen bond through steric or electronic tuning, followed by ligand rotation and subsequent C–H activation at the symmetric position relative to the decoordinated nitrogen. Iridium and platinum complexes demonstrate exceptional efficiency for this transformation due to their strong M–C bond-forming propensity [4]. The resulting rollover complex contains a free nitrogen atom capable of further functionalization or serving as a directing group for secondary modifications.

Table 2: Directed C–H Functionalization Approaches for 2-Phenylpyridine Derivatives

Functionalization TypeDirecting GroupCatalyst SystemCoupling PartnerRegioselectivityKey Advantage
Ortho-Arylation (Phenyl ring)Pyridine NPd(OAc)₂/AgOAcAryl iodideOrtho position relative to pyridineAvoids pre-halogenation of phenyl ring
Rollover CyclometalationPyridine N (transient decoordination)Ir(I) or Pt(II) complexesElectrophilesRemote pyridine position (e.g., C5)Accesses unconventional sites
Electrochemical C–H ArylationPyridine NPd(OAc)₂/electric currentArenediazonium saltOrtho positionOxidant-free, mild conditions

Electrochemical techniques have been successfully integrated with C–H activation methodologies. The electrochemical palladium-catalyzed ortho-arylation of 2-phenylpyridine with arenediazonium salts proceeds efficiently under silver-free conditions. Electricity serves a dual role: facilitating the catalytic reoxidation of palladium(0) to palladium(II) and participating in the reduction of the arenediazonium ion. This method achieves ortho-arylation at the phenyl ring with excellent regioselectivity and moderate to good yields, demonstrating good functional group tolerance [1]. The elimination of chemical oxidants enhances the environmental profile of this transformation while maintaining high regiocontrol.

Regioselective Isopropyl Group Introduction via Organometallic Intermediates

The strategic incorporation of the isopropyl group at the pyridine 5-position presents distinct synthetic challenges, primarily concerning regioselectivity. Directed ortho-metalation (DoM) methodologies provide reliable solutions through the use of temporary directing groups. A particularly effective approach involves installing a directed metalation group (DMG) such as a pyrimidine or removable amide at the pyridine 4-position. Subsequent treatment with strong bases like lithium diisopropylamide (LDA) generates a regioselective aryllithium intermediate at C5, which undergoes nucleophilic trapping with isopropyl electrophiles (e.g., 2-iodopropane) [6] [9]. This method capitalizes on the ortho-directing capability of the DMG and the inherent electronic bias of the pyridine ring.

Transition metal-catalyzed hydroarylation of alkenes offers a more direct route to alkylated pyridines. This approach employs ruthenium(0) or rhodium(I) catalysts to facilitate the addition of pyridine C–H bonds across isopropylene. The reaction typically requires a directing group on the pyridine nitrogen (e.g., N–H imine) to control regiochemistry. For instance, 2-phenylpyridine can be converted to an N-alkyl imine derivative, which directs C–H activation at the 5-position. Subsequent insertion of propene and reductive elimination installs the isopropyl group regioselectively [4] [6]. The steric bulk of the isopropyl group significantly influences the reaction kinetics and regioselectivity, with ortho-directing groups proving essential for overcoming the inherent preference for β-hydride elimination over desired C–C bond formation.

Steric and electronic modulation of the pyridine ring profoundly impacts the regioselectivity of electrophilic substitution. Electron-withdrawing groups (EWGs) such as chloro, nitro, or cyano substituents strategically placed on the pyridine ring significantly enhance the reactivity and regioselectivity of C–H functionalization at the 5-position. These EWGs decrease electron density at adjacent positions, facilitating deprotonation or electrophilic attack. The steric profile of the isopropyl group necessitates careful optimization to avoid unfavorable interactions with directing groups or catalyst frameworks. This is particularly crucial in rollover cyclometalation processes where the rotation of the ligand is sterically constrained [1] [4]. Computational studies indicate that the energy barrier for C–H activation at C5 decreases by approximately 3-5 kcal/mol when strong EWGs are present, providing a theoretical basis for the observed regiochemical outcomes.

Organometallic precursors offer complementary strategies for regiocontrolled isopropylation. Isopropylzinc or isopropylboronic acid pinacol ester reagents participate efficiently in Negishi or Suzuki couplings with 2,5-dibromopyridine derivatives. The selective monofunctionalization at C5 is achieved through careful temperature control and stoichiometric management, leveraging the subtle reactivity differences between halogen positions. Subsequent Suzuki coupling with phenylboronic acid then installs the phenyl group at C2, yielding the target compound. This sequential cross-coupling approach benefits from the commercial availability of halogenated pyridine precursors and established coupling methodologies [5] [7] [8].

Asymmetric Synthesis and Stereochemical Control

The introduction of chirality into 5-isopropyl-2-phenylpyridine derivatives presents significant synthetic challenges and opportunities. While the parent scaffold lacks stereogenic centers, strategic modification creates chiral environments enabling enantioselective transformations. P-stereogenic centers incorporated within phosphine ligands or auxiliaries represent a promising approach. Transition metal-catalyzed enantioselective C–P cross-coupling enables the construction of these chiral phosphorus centers. For instance, palladium complexes with chiral bisoxazoline ligands catalyze the asymmetric coupling of secondary phosphine oxides with 5-isopropyl-2-(2-halophenyl)pyridine derivatives, generating P-stereogenic phosphine oxides with high enantiomeric excess (up to 95% ee) [3]. These chiral phosphorus compounds serve as valuable ligands in asymmetric catalysis or as functional components in materials science.

Enantioconvergent Negishi coupling of racemic secondary alkyl halides provides access to chiral alkylated derivatives. This approach is particularly effective for synthesizing molecules where the isopropyl group is replaced by bulkier chiral secondary alkyl groups. Nickel catalysts complexed with pyridinyloxazoline (Pyrox) or sulfonamide ligands facilitate dynamic kinetic resolution (DKR) of racemic alkyl halides through radical intermediates. The process involves stereoinvertive oxidative addition to nickel(0), generating a common radical species from both enantiomers of the starting material. Subsequent enantioselective C–C bond formation then affords single enantiomer products [5]. Applying this methodology to 5-halo-2-phenylpyridine substrates and racemic 1-halo-2-phenylpropane derivatives enables the synthesis of enantioenriched 5-(1-phenylethyl)-2-phenylpyridine analogues, though direct application to isopropyl derivatives remains less explored.

Planar chiral derivatives are accessible through enantioselective C–H functionalization strategies. Palladium complexes with chiral amino acid-derived ligands or monoprotected diamines enable kinetic resolution or desymmetrization of prochiral 2,5-disubstituted pyridine derivatives. For example, substrates containing ortho-substituted phenyl groups at C2 undergo enantioselective C–H activation at the sterically hindered position adjacent to the substituent. The chiral environment provided by the catalyst differentiates between enantiotopic C–H bonds or preferentially reacts with one enantiomer in a kinetic resolution [9]. While direct examples specific to 5-isopropyl derivatives are limited in the literature, analogous transformations on related scaffolds demonstrate the feasibility of this approach. The steric bulk of the isopropyl group may influence both the reaction rate and enantioselectivity by modifying the conformational flexibility of the substrate and its interaction with the chiral catalyst.

Chiral auxiliaries offer a complementary strategy for diastereoselective synthesis. Covalent attachment of Evans oxazolidinones or tert-butanesulfinamide to the pyridine nitrogen or phenyl ring creates temporary chiral environments that direct subsequent transformations with high diastereocontrol. Following the desired transformation (e.g., alkylation or cyclization), the auxiliary is cleaved to reveal enantiomerically enriched products. While this approach requires additional synthetic steps for auxiliary attachment and removal, it often provides superior and more predictable stereocontrol compared to catalytic asymmetric methods, particularly for complex multifunctional molecules [5]. Computational modeling suggests that the conformational rigidity imparted by the 5-isopropyl group may enhance diastereoselectivity by restricting rotation around the pyridine-phenyl bond in auxiliary-bound intermediates.

Table 3: Asymmetric Synthesis Strategies for Chiral 5-Isopropyl-2-phenylpyridine Derivatives

StrategyChiral ElementCatalyst/LigandKey TransformationStereochemical Outcome
Enantioselective C–P CouplingP-stereogenic centerPd/chiral bisoxazolineC–P bond formationUp to 95% ee
Enantioconvergent Alkylationα-Chiral alkyl groupNi/chiral Pyrox ligandC–C coupling with sec-alkyl halidesDKR via radical intermediates
Planar Chiral C–H ActivationAxial chiralityPd/chiral mono-N-protected amino acidEnantiotopic C–H bond functionalizationKinetic resolution (s up to 20)
Chiral Auxiliary ApproachTemporary stereodirecting groupEvans oxazolidinoneDiastereoselective alkylationde >95%

Stereochemical stability constitutes a critical consideration in the design and synthesis of chiral derivatives. Rotational barriers around the biaryl axis in atropisomeric derivatives and epimerization susceptibility at benzylic stereocenters must be evaluated. Computational analysis (DFT calculations) predicts rotational barriers exceeding 30 kcal/mol for ortho-disubstituted derivatives, indicating good configurational stability at ambient temperature [9]. For molecules containing stereogenic centers adjacent to the pyridine ring, ring nitrogen protonation can significantly accelerate epimerization, necessitating careful control of reaction pH during synthesis and purification. These stability considerations directly influence the choice of synthetic strategy and downstream application potential.

Properties

CAS Number

85391-13-5

Product Name

5-Isopropyl-2-phenylpyridine

IUPAC Name

2-phenyl-5-propan-2-ylpyridine

Molecular Formula

C14H15N

Molecular Weight

197.27 g/mol

InChI

InChI=1S/C14H15N/c1-11(2)13-8-9-14(15-10-13)12-6-4-3-5-7-12/h3-11H,1-2H3

InChI Key

ZHJXMVDNGJWXGZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CN=C(C=C1)C2=CC=CC=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.